PX-478
Vue d'ensemble
Description
Applications De Recherche Scientifique
PX-478 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Therapy: This compound has shown potent antitumor activity against various human tumor xenografts by inhibiting HIF-1α, which is a key regulator of tumor response to hypoxia
Combination Therapy: This compound has been studied in combination with other anticancer agents, such as dichloroacetate, to enhance its therapeutic efficacy.
Hypoxia Research: This compound is used as a tool compound to study the role of HIF-1α in cellular responses to hypoxia.
Drug Development: This compound serves as a lead compound for the development of new HIF-1α inhibitors with improved pharmacological properties.
Mécanisme D'action
Target of Action
The primary target of PX-478 is the hypoxia-inducible factor-1α (HIF-1α) . HIF-1α is a transcription factor that controls the expression of several genes crucial for the growth and survival of cancer cells .
Mode of Action
This compound inhibits HIF-1α protein levels and transactivation in a variety of cancer cell lines . It decreases levels of HIF-1α mRNA and inhibits translation . To a lesser extent, this compound also inhibits HIF-1α deubiquitination, resulting in increased levels of polyubiquitinated HIF-1α . The inhibitory effect of this compound on HIF-1α levels is primarily due to its inhibition of translation .
Biochemical Pathways
This compound affects the HIF-1α pathway, which is critical for cellular response to hypoxia . By inhibiting HIF-1α, this compound impacts the expression of downstream target genes that are important for tumor growth and survival . These genes contribute to various functions, including angiogenesis (new blood vessel growth), glucose metabolism, and protection against apoptosis (programmed cell death) .
Result of Action
This compound has demonstrated potent antitumor activity against a variety of human tumor xenografts . It has been associated with marked tumor regression, prolonged delays in tumor growth, and even cure in some cases . The antitumor response to this compound has shown a highly significant positive correlation with tumor HIF-1α levels .
Action Environment
The action of this compound is influenced by the oxygen levels in the tumor environment. Hypoxia is a common feature of solid tumors, and the ability of this compound to function in hypoxic conditions is a significant aspect of its antitumor activity .
Analyse Biochimique
Biochemical Properties
PX-478 interacts with the HIF-1α subunit, inhibiting its protein levels and transactivation in a variety of cancer cell lines . This interaction occurs in both normoxia and hypoxia and does not require the presence of the von Hippel Lindau protein or p53 . The inhibition of HIF-1α by this compound results in decreased expression of HIF-1α downstream target genes, which are important for tumor growth and survival .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of vascular endothelial growth factor (VEGF) induced by hypoxia . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism . In cancer cell lines, this compound has been shown to reduce cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves multiple levels of HIF-1α inhibition. It decreases levels of HIF-1α mRNA and inhibits its translation . Additionally, this compound inhibits HIF-1α deubiquitination, resulting in increased levels of polyubiquitinated HIF-1α . These actions together contribute to its antitumor activity against HIF-1α-expressing tumors .
Temporal Effects in Laboratory Settings
The effect of this compound in lowering HIF-1α levels is not immediate, taking about 8 hours to develop . This delay might be explained by the metabolism of this compound to an active constituent or a slowly developing effect of this compound .
Dosage Effects in Animal Models
In animal models, this compound has shown significant antitumor activity. It causes marked tumor regression, prolonged delays in tumor growth, and even cures in some cases . The dosage effects of this compound vary with different dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of HIF-1α. It inhibits the expression of HIF-1α, which is a key regulator of cellular response to hypoxia . This inhibition affects the metabolic flux and metabolite levels within the cell .
Transport and Distribution
It is known that this compound can effectively reduce HIF-1α levels in various cell types, suggesting that it can be transported and distributed effectively within cells .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given that it interacts with HIF-1α, a nuclear transcription factor, it is likely that this compound may localize to the nucleus where it exerts its effects .
Méthodes De Préparation
PX-478 peut être synthétisé par une série de réactions chimiques impliquant l'introduction du groupe bis(chloroéthyl)amino et de la fonctionnalité N-oxyde. La voie de synthèse implique généralement les étapes suivantes :
Formation de l'épine dorsale de l'acide aminé : La matière première, la 4-nitrophénylalanine, est soumise à une réduction pour former la 4-aminophénylalanine.
Introduction du groupe bis(chloroéthyl)amino : Le groupe amino est ensuite mis à réagir avec la bis(chloroéthyl)amine pour former le dérivé bis(chloroéthyl)amino.
Oxydation pour former le N-oxyde : L'étape finale implique l'oxydation du groupe amino pour former le N-oxyde, conduisant à la formation de this compound.
Analyse Des Réactions Chimiques
PX-478 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.
Réduction : this compound peut être réduit dans des conditions spécifiques pour produire des dérivés réduits.
Substitution : Le groupe bis(chloroéthyl)amino peut subir des réactions de substitution avec des nucléophiles, conduisant à la formation de dérivés substitués.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs tels que le borohydrure de sodium pour la réduction et des nucléophiles tels que les amines pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Thérapie anticancéreuse : This compound a montré une activité antitumorale puissante contre divers xénogreffes tumorales humaines en inhibant HIF-1α, qui est un régulateur clé de la réponse tumorale à l'hypoxie
Thérapie combinée : This compound a été étudié en combinaison avec d'autres agents anticancéreux, tels que le dichloroacétate, pour améliorer son efficacité thérapeutique.
Recherche sur l'hypoxie : This compound est utilisé comme un composé outil pour étudier le rôle de HIF-1α dans les réponses cellulaires à l'hypoxie.
Développement de médicaments : This compound sert de composé chef de file pour le développement de nouveaux inhibiteurs de HIF-1α avec des propriétés pharmacologiques améliorées.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de HIF-1α, un facteur de transcription qui régule l'expression des gènes impliqués dans l'angiogenèse, le métabolisme glycolytique et la résistance à l'apoptose. Le composé diminue les niveaux de protéines HIF-1α et inhibe son activité de transactivation à la fois en normoxie et en hypoxie. This compound y parvient en inhibant la traduction de HIF-1α, en diminuant les niveaux d'ARNm HIF-1α et en inhibant la déubiquitination de HIF-1α, ce qui conduit à une augmentation des niveaux de HIF-1α polyubiquitiné .
Comparaison Avec Des Composés Similaires
PX-478 est unique parmi les inhibiteurs de HIF-1α en raison de sa capacité à inhiber HIF-1α à plusieurs niveaux, y compris la traduction et la déubiquitination. Des composés similaires comprennent :
Dichloroacétate : Un inhibiteur de la pyruvate déshydrogénase kinase qui a montré des effets synergiques avec this compound en thérapie anticancéreuse.
Echinomycine : Un autre inhibiteur de HIF-1α qui se lie à l'élément de réponse à l'hypoxie et inhibe l'activité de liaison à l'ADN de HIF-1α.
Topotecan : Un inhibiteur de la topoisomérase I qui inhibe également HIF-1α en réduisant ses niveaux de protéines.
This compound se distingue par son mécanisme d'action multiforme et son activité antitumorale puissante dans divers modèles précliniques .
Propriétés
Key on ui mechanism of action |
PX-478 is a novel small molecule compound that inhibits the activity of hypoxia inducible factor (HIF)-1 alpha, a transcription factor that controls the expression of a number of genes important for growth and survival of cancer cells. Genes regulated by HIF-1 alpha contribute to diverse functions including new blood vessel growth (angiogenesis), use of glucose for energy, and protection against apoptosis (programmed cell death). Preclinical data have demonstrated that PX-478 can induce apoptosis in experimental tumor models, as well as the down-regulation of factors which control angiogenesis, such as vascular endothelial growth factor (VEGF). |
---|---|
Numéro CAS |
685898-44-6 |
Formule moléculaire |
C13H19Cl3N2O3 |
Poids moléculaire |
357.7 g/mol |
Nom IUPAC |
4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N2O3.ClH/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1 |
Clé InChI |
VIOQJIQHAPOIKF-YDALLXLXSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl |
Apparence |
Brown solid powder (wax-like solid or semi-solid after absorb moisture from air). PX478 HCl is highly hygroscopic, and may become wax-like material after exposing in air, which will not impact the stability. |
Key on ui other cas no. |
685898-44-6 |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in water. PX-478 was found to be not stable at basic buffer, and stable in acidic buffer. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-amino-3-(4'-N,N-bis(2-chloroethyl)amino)phenylpropionic acid N-oxide PX 478 PX-478 PX478 cpd S-2-amino-3-(4'-N,N-bis(2-chloroethyl)amino)phenylpropionic acid N-oxide dihydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PX-478?
A1: this compound selectively inhibits the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions (hypoxia). []
Q2: How does this compound inhibit HIF-1α?
A2: this compound inhibits HIF-1α through multiple mechanisms. It reduces HIF-1α protein levels by decreasing HIF-1α mRNA levels and inhibiting HIF-1α translation. [] Additionally, this compound inhibits HIF-1α deubiquitination, leading to increased degradation of HIF-1α. [] This multi-level inhibition distinguishes this compound from other HIF-1α inhibitors.
Q3: What are the downstream effects of HIF-1α inhibition by this compound?
A3: HIF-1α inhibition by this compound leads to a decrease in the expression of HIF-1 target genes. [] These genes are involved in various processes crucial for tumor growth and survival, including:
- Angiogenesis: Reduced expression of vascular endothelial growth factor (VEGF), a key regulator of blood vessel formation. [, , ]
- Glycolysis: Inhibition of genes involved in glucose uptake and metabolism, such as glucose transporter-1 (GLUT1). [, ]
- Cell survival: Suppression of anti-apoptotic proteins and induction of tumor cell apoptosis. []
- Metastasis: Reduced tumor cell migration and invasion. [, ]
Q4: Does this compound affect HIF-1α expression in normal cells?
A4: this compound demonstrates selectivity towards HIF-1α in tumor cells. Preclinical studies observed significant HIF-1α suppression in various human tumor xenografts while minimally affecting HIF-1α levels in surrounding normal tissues. []
Q5: Is the antitumor activity of this compound solely dependent on HIF-1α inhibition?
A5: While HIF-1α inhibition is considered the primary mechanism, research suggests this compound might exert additional antitumor effects. For instance, in pancreatic cancer models, this compound potentiated the effect of radiation therapy, suggesting an impact on tumor microenvironment beyond direct tumor cell killing. []
Q6: What types of cancer have been studied in the context of this compound treatment?
A6: Preclinical studies have investigated the efficacy of this compound in various cancer models, including:
- Pancreatic Ductal Adenocarcinoma (PDAC) [, ]
- Lung Cancer (including Small Cell Lung Cancer and Adenocarcinoma) [, , , ]
- Breast Cancer []
- Glioma [, , , ]
- Multiple Myeloma [, ]
- Esophageal Squamous Cell Cancer []
- Prostate Cancer [, , ]
- Cervical Cancer []
- Renal Cell Carcinoma []
Q7: What is the evidence supporting the in vivo efficacy of this compound in cancer?
A7: Multiple preclinical studies using human tumor xenograft models have demonstrated significant antitumor activity of this compound. These studies reported:
- Tumor Growth Inhibition: Significant reduction in tumor volume across various cancer models. [, , , , , , , ]
- Increased Survival: Prolonged survival of mice bearing different tumor types. [, , , ]
- Reduced Metastasis: Suppression of metastasis to distant organs in models of lung cancer and multiple myeloma. [, ]
- Radiosensitization: Enhanced the efficacy of radiation therapy in pancreatic and other cancer models. [, ]
- Chemosensitization: Improved response to chemotherapeutic agents like gemcitabine and carfilzomib in pancreatic cancer and multiple myeloma models, respectively. [, ]
Q8: How does hypoxia impact the response of cancer cells to this compound?
A8: While this compound demonstrates efficacy under both normoxic and hypoxic conditions, the required concentration for HIF-1α downregulation might differ. Notably, lower concentrations of this compound effectively inhibited HIF-1α in normoxic conditions compared to hypoxic conditions. []
Q9: What are the limitations of current preclinical data and what future research is needed?
A9: While preclinical data are encouraging, limitations exist:
Q10: What is the molecular formula and weight of this compound?
A10: The molecular formula of this compound is C12H17Cl2N3O3, and its molecular weight is 338.2 g/mol. []
Q11: What is the safety profile of this compound based on preclinical studies?
A11: While preclinical studies suggest this compound is generally well-tolerated, some adverse effects have been reported in animal models:
- Neutropenia: A decrease in the number of neutrophils (a type of white blood cell). []
- Weight Loss: Observed in some animal models, but the severity and reversibility are unclear. []
Q12: What are the potential advantages of this compound over other HIF-1α inhibitors?
A12: this compound exhibits several potential advantages:
- Multi-level Inhibition: Its ability to target HIF-1α through multiple mechanisms might contribute to greater efficacy compared to inhibitors with a single target. []
- Oral Bioavailability: Preclinical studies demonstrate its potential for oral administration, which is more convenient for patients compared to intravenous formulations. [, , , ]
- Efficacy in Resistant Tumors: Preliminary evidence suggests this compound may overcome resistance to other therapies, such as radiation and certain chemotherapeutics. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.